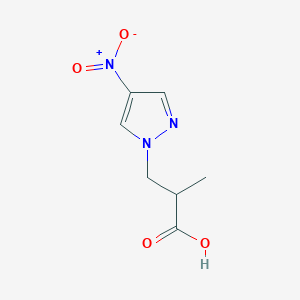

2-甲基-3-(4-硝基-1H-吡唑-1-基)丙酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

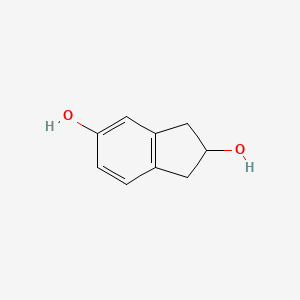

The compound of interest, 2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanoic acid, is a derivative of pyrazole, which is a heterocyclic aromatic organic compound characterized by a 5-membered ring with two adjacent nitrogen atoms. Pyrazole derivatives are known for their diverse range of biological activities and applications in pharmaceutical chemistry. The compound contains a nitro group, which is a common substituent that can influence the chemical reactivity and physical properties of the molecule.

Synthesis Analysis

The synthesis of pyrazole derivatives can be complex, involving multiple steps and regioselective reactions. For instance, the synthesis of 3-[5-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid and its methyl ester involves regiospecific reactions, with X-ray analysis being crucial for unambiguous structure determination . Similarly, the synthesis of 2-(Pyrazol-1-yl)-methyl-3,5-dicarboethoxy-6-methyl-4-(3-nitrophenyl)-1,4-dihydropyridine demonstrates the complexity of synthesizing nitro-substituted pyrazole compounds, which often require careful control of reaction conditions .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often elucidated using X-ray crystallography, which provides detailed information about the arrangement of atoms within the crystal lattice. For example, the crystal structure of a related compound, 2-(Pyrazol-1-yl)-methyl-3,5-dicarboethoxy-6-methyl-4-(3-nitrophenyl)-1,4-dihydropyridine, shows an orthogonal arrangement of the phenyl ring with respect to the dihydropyridine ring . This type of analysis is essential for understanding the three-dimensional conformation of the molecule and its potential interactions with biological targets.

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions, including nitration, which introduces a nitro group into the molecule. For instance, the synthesis of 3(5)-(3-methylfurazan-4-yl)-4-nitro-1H-pyrazole-5(3)-carboxylic acid involves a nitration step to add the nitro functional group . The presence of the nitro group can significantly alter the chemical behavior of the compound, making it a precursor for further chemical transformations, such as the Hofmann rearrangement to produce amino derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure and the nature of their substituents. The introduction of a nitro group can affect the acidity, solubility, and stability of the compound. For example, the presence of carboxylic acid groups in 3-[5-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid leads to the formation of hydrogen-bonded dimers in the solid state, which is a typical behavior of carboxylic acids . These properties are important for the compound's potential applications and its behavior in different environments.

科学研究应用

晶体结构和分子间相互作用

- 氢键模式:对类似于 2-甲基-3-(4-硝基-1H-吡唑-1-基)丙酸的分子(例如 4-(5-氨基-3-苯基-1H-吡唑-1-基)-3-硝基苯甲酸甲酯)的研究突出了通过氢键形成复杂的片层和链,揭示了此类化合物在晶体工程和分子相互作用研究中的潜力 (Portilla 等人,2007 年)。

合成化学和转化

- 有机化学中的合成潜力:类似化合物的合成多功能性通过将乙酰丙酸衍生物有效转化为异恶唑和吡唑衍生物(包括 3-(1H-吡唑-3-基)丙酸酯)得到证明 (Flores 等人,2014 年)。

- 化学转化和衍生物:对类似于 3-(4-甲基呋喃-3-基)-1H-吡唑-5-羧酸甲酯的化合物进行硝化的研究,产生了衍生物,说明了 2-甲基-3-(4-硝基-1H-吡唑-1-基)丙酸在化学合成和转化中的潜力 (Kormanov 等人,2017 年)。

在材料科学中的潜在应用

- 腐蚀抑制:吡唑衍生物(如 2-(双((3,5-二甲基-1H-吡唑-1-基)甲基)氨基)乙酸甲酯)已显示出作为腐蚀抑制剂的显著效果,这表明 2-甲基-3-(4-硝基-1H-吡唑-1-基)丙酸具有类似的潜在应用 (Missoum 等人,2013 年)。

生物活性化合物合成

- 抗肿瘤剂:对苯并噻唑衍生物(包括基于吡唑羧酸的衍生物)的研究表明它们作为抗肿瘤剂的潜力,这可以推论到 2-甲基-3-(4-硝基-1H-吡唑-1-基)丙酸的研究 (Yoshida 等人,2005 年)。

未来方向

Given the wide range of pharmacological activities of pyrazole derivatives , “2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanoic acid” could be a potential candidate for further study in drug discovery and development. Future research could focus on its synthesis, characterization, and evaluation of its biological activities.

作用机制

Target of Action

Compounds with similar structures, such as imidazole and pyrazole derivatives, have been reported to interact with a broad range of biological targets . These targets include various enzymes, receptors, and proteins involved in critical biological processes. The specific targets for this compound may depend on its chemical structure and the presence of functional groups.

Mode of Action

It’s likely that the compound interacts with its targets through a combination of covalent and non-covalent interactions, including hydrogen bonding, hydrophobic interactions, and ionic interactions . These interactions can lead to changes in the conformation or activity of the target molecules, thereby influencing their biological functions.

Biochemical Pathways

For example, imidazole and pyrazole derivatives have been reported to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . Each of these activities likely involves the modulation of specific biochemical pathways.

Pharmacokinetics

For example, the compound’s solubility in water and other polar solvents could influence its absorption and distribution, while its metabolic stability could impact its bioavailability and duration of action .

Result of Action

For example, it could inhibit the activity of specific enzymes, modulate the function of receptors, or interfere with the integrity of cellular structures .

Action Environment

The action, efficacy, and stability of 2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanoic acid could be influenced by a variety of environmental factors. These could include the pH and temperature of the biological environment, the presence of other molecules that could interact with the compound, and the specific characteristics of the target cells or tissues

属性

IUPAC Name |

2-methyl-3-(4-nitropyrazol-1-yl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O4/c1-5(7(11)12)3-9-4-6(2-8-9)10(13)14/h2,4-5H,3H2,1H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHWODBSEJMYSKU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1C=C(C=N1)[N+](=O)[O-])C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanoic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2-[(4-Methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-piperidin-1-ylsulfonylphenyl)methanone](/img/structure/B3016393.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[1-({[(furan-2-yl)methyl]carbamoyl}methyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl]propanamide](/img/structure/B3016399.png)

![Benzyl 2-((4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetate](/img/structure/B3016405.png)

![N-(isoxazol-3-yl)-2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B3016413.png)

![N-(2-(diethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-nitrobenzamide hydrochloride](/img/structure/B3016416.png)